2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
CAS No.: 1235068-78-6
Cat. No.: VC7686077
Molecular Formula: C19H24N4OS
Molecular Weight: 356.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235068-78-6 |
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Molecular Formula | C19H24N4OS |
Molecular Weight | 356.49 |
IUPAC Name | 2-benzylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Standard InChI | InChI=1S/C19H24N4OS/c24-18(15-25-14-17-5-2-1-3-6-17)22-13-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h1-6,9-10,16H,7-8,11-15H2,(H,22,24) |
Standard InChI Key | CBHNBLJTDLXAOM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=NC=CC=N3 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The molecule comprises three distinct regions:
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Benzylthio ether moiety: A sulfur-linked benzyl group (C₆H₅-CH₂-S-) attached to the acetamide backbone.
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Acetamide core: The central -N-C(=O)-CH₂-S- unit, which facilitates hydrogen bonding and dipole interactions.
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Piperidine-pyrimidine substituent: A piperidine ring (C₅H₁₀N) substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a methylacetamide chain.
Table 1: Computed Molecular Properties
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide likely involves multi-step sequences:
Piperidine Functionalization
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Piperidin-4-ylmethylamine preparation: N-alkylation of piperidine-4-carboxaldehyde with ammonium hydroxide, followed by reductive amination .
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Pyrimidine coupling: Nucleophilic aromatic substitution of 2-chloropyrimidine with the piperidine intermediate under basic conditions (e.g., K₂CO₃/DMF) .
Acetamide Assembly
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Thioether formation: Reaction of 2-chloroacetamide with benzyl mercaptan in the presence of triethylamine (TEA) as a base.
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Amide coupling: Condensation of the thioether-acetic acid derivative with the piperidine-pyrimidine amine using EDCl/HOBt or other carbodiimide reagents .
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
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Spectroscopic validation:
Parameter | Prediction | Basis |
---|---|---|
LogP | 3.2 ± 0.3 | XLogP3-AA |
Solubility | -3.5 (LogS) | ESOL method |
CYP450 3A4 inhibition | Moderate | Structural analogy to |
hERG liability | Low | Absence of basic amines |
Comparative Analysis with Structural Analogs
Activity Trends in Piperidine-Acetamide Derivatives
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Antimicrobial activity: Analog 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide (PubChem CID 52196927) showed MIC = 8 µg/mL against S. aureus .
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Antitubercular potential: Pyrimidine-containing compounds in exhibited IC₅₀ < 1 µM against M.tb.
Impact of Substituent Variation
Modification Site | Biological Outcome | Example |
---|---|---|
Benzylthio → Methylthio | Reduced cytotoxicity | CID 52196927 vs. |
Pyrimidin-2-yl → Pyridin-2-yl | Improved solubility | CID 136237396 |
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The compound’s modular structure allows for derivatization at the benzylthio, piperidine, or pyrimidine positions .
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Prodrug development: Thioether oxidation to sulfone derivatives could enhance bioavailability.
Material Science
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Ligand design: Potential as a metal-chelating agent via pyrimidine N and sulfur atoms.
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